molecular formula C22H21N3OS B3463479 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-1-ethanone

1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-1-ethanone

Cat. No.: B3463479
M. Wt: 375.5 g/mol
InChI Key: KWPOBBVBZLOJAV-UHFFFAOYSA-N
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Description

1-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-1-ethanone is a dibenzoazepine derivative featuring a pyrimidinyl sulfanyl substituent. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or enzymes .

Properties

IUPAC Name

1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3OS/c1-15-13-16(2)24-22(23-15)27-14-21(26)25-19-9-5-3-7-17(19)11-12-18-8-4-6-10-20(18)25/h3-10,13H,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPOBBVBZLOJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-1-ethanone involves several steps. One common synthetic route includes the following steps:

    Formation of the Dibenzoazepine Core: The dibenzoazepine core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyrimidinylsulfanyl Group: The pyrimidinylsulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the dibenzoazepine core.

    Final Coupling: The final step involves coupling the intermediate products to form the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-1-ethanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogs can be categorized based on modifications to the dibenzoazepine core or the sulfanyl-substituted heterocyclic moiety.

Table 1: Structural Comparison of Key Analogues
Compound Name Core Structure Substituents Key Differences
Target Compound Dibenzoazepine 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]ethanone Reference structure
1-(3-Amino-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(ethylamino)ethan-1-one (Met2) Dibenzoazepine (3-amino-substituted) 2-(ethylamino)ethanone Amino group on dibenzoazepine; ethylamine substituent
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidin-5-yl]ethanone Dihydropyrimidinone 4-(4-fluorophenyl), 6-methyl, sulfanylidene Pyrimidinone core; fluorophenyl group
Lofepramine (1-(4-Chlorophenyl)-2-[[3-(dibenzoazepin-5-yl)propyl]methylamino]ethanone) Dibenzoazepine 2-[[3-(dibenzoazepin-5-yl)propyl]methylamino], 4-chlorophenyl Chlorophenyl and propylamine substituents
Licarbazepine-D4 (1-(10-Methoxy-dibenzoazepin-5-yl)ethanone) Dibenzoazepine (10-methoxy) 10-methoxy, ethanone Methoxy group on dibenzoazepine
Key Observations:
  • Dibenzoazepine Modifications: Substitutions on the dibenzoazepine core (e.g., 3-amino in Met2 , 10-methoxy in Licarbazepine-D4 ) significantly alter metabolic pathways and receptor interactions.
  • Heterocyclic Sulfanyl Groups: Analogues like the dihydropyrimidinone derivatives share sulfanyl groups but differ in ring saturation and substituents (e.g., 4-fluorophenyl). The target compound’s 4,6-dimethylpyrimidinyl group may enhance steric bulk and electronic effects compared to simpler thiones.
Key Insights:
  • Sulfanyl-containing dihydropyrimidinones exhibit antimicrobial activity, implying that the target compound’s pyrimidinyl sulfanyl group could be optimized for similar applications if combined with appropriate pharmacophores.

Biological Activity

The compound 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-1-ethanone is a derivative of dibenzo[b,f]azepine, a structure known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological implications, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound's molecular formula is C20H22N2O2C_{20}H_{22}N_{2}O_{2} with a molecular weight of approximately 322.4 g/mol. The structural features include a dibenzo[b,f]azepine core and a pyrimidine sulfanyl substituent, which are critical for its biological interactions.

Research indicates that compounds based on the dibenzo[b,f]azepine framework can interact with various biological targets:

  • SIRT2 Inhibition : Recent studies have identified the dibenzo[b,f]azepine derivatives as selective inhibitors of SIRT2 (Sirtuin 2), an enzyme involved in deacetylation processes that regulate various cellular functions. For instance, one study reported that a related compound exhibited an IC50 value of 18 µM against SIRT2, demonstrating significant selectivity over SIRT1 . This inhibition can lead to altered acetylation states of key proteins involved in cell cycle regulation and apoptosis.
  • Cell Cycle Arrest : The inhibition of SIRT2 has been linked to cell cycle arrest in cancer cells. Compounds similar to the one discussed have shown the ability to impede cell proliferation by inducing hyperacetylation of α-tubulin and affecting pRb phosphorylation . This suggests potential applications in cancer therapy.
  • Neuroprotective Effects : The dibenzo[b,f]azepine derivatives have been explored for neuroprotective properties, particularly in models of neurodegenerative diseases. Their ability to modulate SIRT activity may influence neuronal survival and function under stress conditions .

Biological Activity Summary Table

Biological ActivityMechanism/TargetReference
SIRT2 InhibitionSelective inhibition
Cell Cycle ArrestHyperacetylation of α-tubulin
NeuroprotectionModulation of SIRT activity

Case Study 1: Cancer Cell Proliferation

In vitro studies on MCF-7 breast cancer cells treated with dibenzo[b,f]azepine derivatives demonstrated significant reductions in cell proliferation rates when exposed to concentrations around 30 µM. The treatment resulted in G2/M phase arrest, indicating the potential use of these compounds in cancer therapeutics .

Case Study 2: Neurodegenerative Models

In models simulating neurodegenerative conditions, compounds similar to this compound were shown to enhance neuronal survival under oxidative stress by modulating SIRT activity, suggesting their role as neuroprotective agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-1-ethanone
Reactant of Route 2
Reactant of Route 2
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-1-ethanone

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